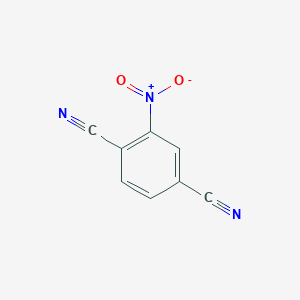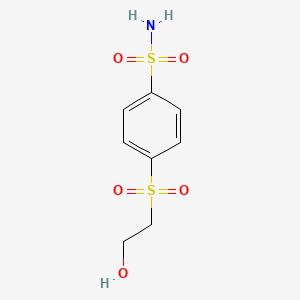
Nitroterephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroterephthalonitrile is an organic compound with the molecular formula C8H3N3O2. It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nitroterephthalonitrile can be synthesized through several methods. One common approach involves the nitration of terephthalonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of 2-nitroterephthalonitrile often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Nitroterephthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 2-Aminoterephthalonitrile.
Substitution: Various substituted terephthalonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nitroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-nitroterephthalonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Terephthalonitrile: The parent compound without the nitro group.
2-Aminoterephthalonitrile: The reduced form of 2-nitroterephthalonitrile.
4-Nitroterephthalonitrile: An isomer with the nitro group in a different position.
Uniqueness: Nitroterephthalonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H3N3O2 |
|---|---|
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
2-nitrobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H |
Clave InChI |
UPLKJVHYACNBJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-](/img/structure/B8558611.png)

![3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride](/img/structure/B8558623.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)








![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)

